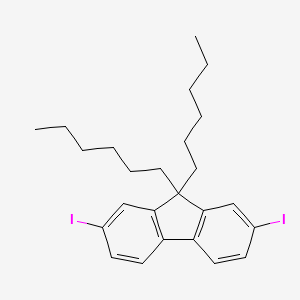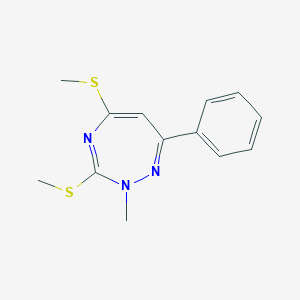![molecular formula C13H9BrN4S B15164784 6-Bromo-N-phenyl-1H-imidazo[4,5-b]pyridine-2-carbothioamide CAS No. 183547-88-8](/img/structure/B15164784.png)
6-Bromo-N-phenyl-1H-imidazo[4,5-b]pyridine-2-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-N-phenyl-1H-imidazo[4,5-b]pyridine-2-carbothioamide is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family This compound is characterized by its unique structure, which includes a bromine atom, a phenyl group, and a carbothioamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-N-phenyl-1H-imidazo[4,5-b]pyridine-2-carbothioamide typically involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde to form 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine . This intermediate is then reacted with various halogenated derivatives under phase transfer catalysis conditions to yield the desired compound . The reaction conditions often involve the use of solid-liquid phase transfer catalysis, which facilitates the formation of regioisomers .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-N-phenyl-1H-imidazo[4,5-b]pyridine-2-carbothioamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Condensation Reactions: The carbothioamide moiety can participate in condensation reactions with other compounds.
Common Reagents and Conditions
Substitution Reactions: Halogenated derivatives and phase transfer catalysts are commonly used.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents may include sodium borohydride.
Condensation Reactions: Reagents such as aldehydes and ketones are used in the presence of acid or base catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[4,5-b]pyridine derivatives .
Scientific Research Applications
6-Bromo-N-phenyl-1H-imidazo[4,5-b]pyridine-2-carbothioamide has several scientific research applications:
Medicinal Chemistry: It has shown potential as an antimicrobial agent.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 6-Bromo-N-phenyl-1H-imidazo[4,5-b]pyridine-2-carbothioamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites . The compound may also interact with cellular receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine: A closely related compound with similar structural features.
Imidazo[4,5-b]pyridine Derivatives: Various derivatives with different substituents on the imidazo[4,5-b]pyridine core.
Uniqueness
6-Bromo-N-phenyl-1H-imidazo[4,5-b]pyridine-2-carbothioamide is unique due to the presence of the carbothioamide moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
183547-88-8 |
|---|---|
Molecular Formula |
C13H9BrN4S |
Molecular Weight |
333.21 g/mol |
IUPAC Name |
6-bromo-N-phenyl-1H-imidazo[4,5-b]pyridine-2-carbothioamide |
InChI |
InChI=1S/C13H9BrN4S/c14-8-6-10-11(15-7-8)18-12(17-10)13(19)16-9-4-2-1-3-5-9/h1-7H,(H,16,19)(H,15,17,18) |
InChI Key |
YGOJAGCXUIHMGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)C2=NC3=C(N2)C=C(C=N3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


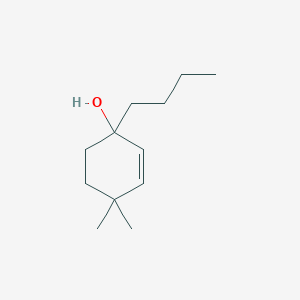
![[4-(Hexadecyloxy)phenyl]methanethiol](/img/structure/B15164716.png)

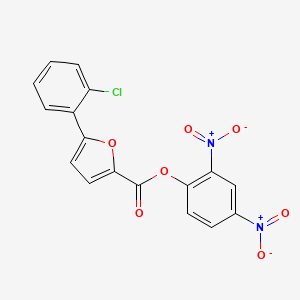
![2-[(4S,6S)-2,2-dimethyl-6-(2-phenylethyl)-1,3-dioxan-4-yl]ethanol](/img/structure/B15164736.png)

![N~2~-(Pyridin-2-yl)-N~6~-{6-[(pyridin-2-yl)amino]pyridin-2-yl}pyridine-2,6-diamine](/img/structure/B15164748.png)
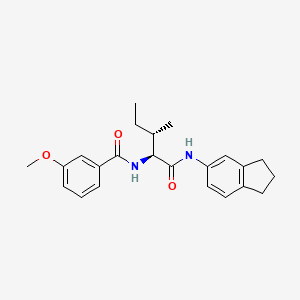
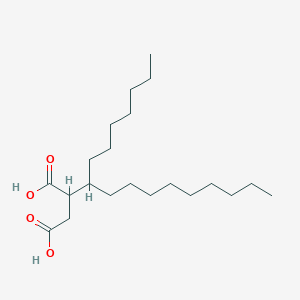
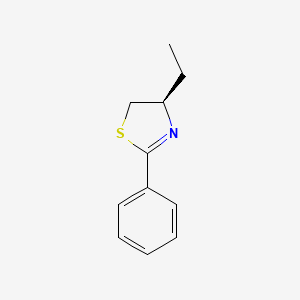
![2-Bromo-4-(methylsulfanyl)-6-[3-(trifluoromethyl)phenoxy]pyridine](/img/structure/B15164771.png)

